molecular formula C12H14O B12605647 6-Methoxy-1,2-dimethyl-1H-indene CAS No. 646507-65-5

6-Methoxy-1,2-dimethyl-1H-indene

Cat. No.: B12605647
CAS No.: 646507-65-5
M. Wt: 174.24 g/mol
InChI Key: LPVWYUCGRZCXPI-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dimethyl-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxy group at the 6th position and the two methyl groups at the 1st and 2nd positions make this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2-dimethyl-1H-indene can be achieved through several methods. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, forming 1-substituted-1H-indene and 1-indanone products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic cyclization and optimization of reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2-dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

6-Methoxy-1,2-dimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2-dimethyl-1H-indene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxy and methyl groups may influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1,2-dimethyl-1H-indene is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and potential applications. The presence of the methoxy group at the 6th position distinguishes it from other similar compounds and may impart unique biological activities.

Properties

CAS No.

646507-65-5

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-methoxy-1,2-dimethyl-1H-indene

InChI

InChI=1S/C12H14O/c1-8-6-10-4-5-11(13-3)7-12(10)9(8)2/h4-7,9H,1-3H3

InChI Key

LPVWYUCGRZCXPI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C1C=C(C=C2)OC)C

Origin of Product

United States

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